
Methyl tetradec-3-en-5-ynoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl tetradec-3-en-5-ynoate is an organic compound with the molecular formula C15H24O2 It is a methyl ester derivative of tetradec-3-en-5-ynoic acid This compound is notable for its unique structure, which includes both an alkene and an alkyne functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Methyl tetradec-3-en-5-ynoate can be synthesized through a series of organic reactions. One common method involves the coupling of 1-decyne with 1-bromo-3-chloropropane via a Wittig reaction. The resulting product, 1-chloro-4-tridecyne, undergoes a Grignard reaction with methyl chloroformate to yield methyl tetradec-5-ynoate. This intermediate is then reduced using Lindlar catalyst to produce the desired this compound .
Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The reactions are optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions: Methyl tetradec-3-en-5-ynoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or diols.
Reduction: Reduction reactions, particularly hydrogenation, can convert the alkyne group to an alkene or alkane.
Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) for epoxidation.
Reduction: Lindlar catalyst for partial hydrogenation, or palladium on carbon (Pd/C) for complete hydrogenation.
Substitution: Nucleophiles like amines or alcohols under basic conditions.
Major Products:
Oxidation: Epoxides, diols.
Reduction: Alkenes, alkanes.
Substitution: Amides, alcohol derivatives.
Wissenschaftliche Forschungsanwendungen
Methyl tetradec-3-en-5-ynoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential as a bioactive compound in various biological assays.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which methyl tetradec-3-en-5-ynoate exerts its effects depends on the specific application. In biological systems, it may interact with cellular enzymes or receptors, modulating biochemical pathways. The presence of both alkene and alkyne groups allows it to participate in diverse chemical reactions, making it a versatile compound in synthetic chemistry.
Vergleich Mit ähnlichen Verbindungen
Methyl tetradec-5-ynoate: Similar structure but lacks the alkene group.
Methyl tetradec-2E,4,5-trienoate: Contains multiple double bonds, used as a sex pheromone in certain insects.
Methyl (Z)-tetradec-5-enoate: Another related ester with a different position of the double bond.
Uniqueness: Methyl tetradec-3-en-5-ynoate is unique due to the presence of both an alkene and an alkyne group in its structure. This dual functionality allows it to participate in a wider range of chemical reactions compared to its analogs, making it a valuable compound in both research and industrial applications.
Eigenschaften
CAS-Nummer |
25091-20-7 |
|---|---|
Molekularformel |
C15H24O2 |
Molekulargewicht |
236.35 g/mol |
IUPAC-Name |
methyl tetradec-3-en-5-ynoate |
InChI |
InChI=1S/C15H24O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15(16)17-2/h12-13H,3-9,14H2,1-2H3 |
InChI-Schlüssel |
JLKFZNYQOBNAIU-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCC#CC=CCC(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(3-azabicyclo[3.2.2]nonan-3-yl)-2-methylpropan-2-amine;dihydrochloride](/img/structure/B14699016.png)
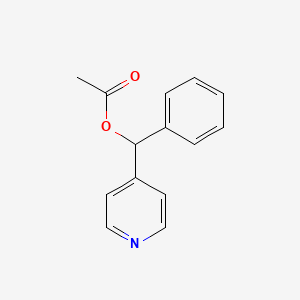
![sodium;8-acetamido-1-[(2-oxido-5-sulfamoylphenyl)diazenyl]naphthalen-2-olate;chromium(3+)](/img/structure/B14699022.png)
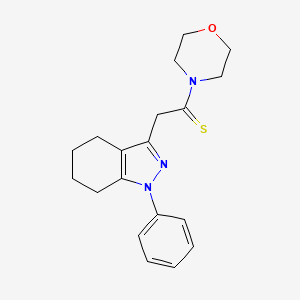
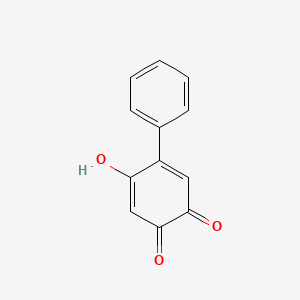
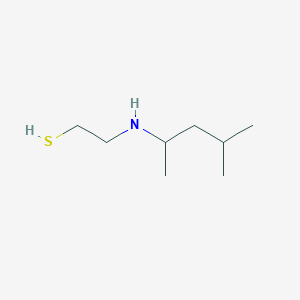
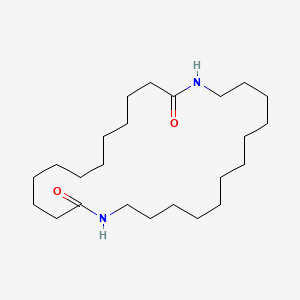
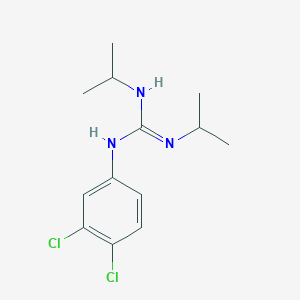
![1-[Ethyl(phenyl)amino]propan-2-one](/img/structure/B14699067.png)
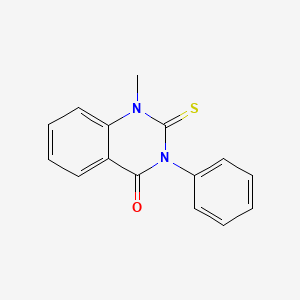
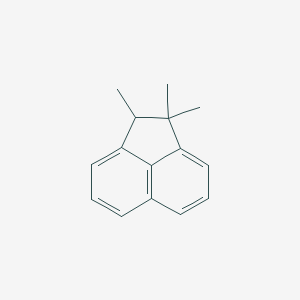
![2,3-Dithia-5,7-diazabicyclo[2.2.2]octane-6,8-dione](/img/structure/B14699084.png)


